2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide
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Overview
Description
2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, a trifluoroethyl group, and a sulfamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced using reagents such as trifluoroethyl iodide or trifluoroethyl bromide under nucleophilic substitution conditions.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through the reaction of the piperidine derivative with sulfamoyl chloride or sulfamoyl isocyanate.
Final Coupling: The final step involves coupling the intermediate with 2-propylsulfanyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfamoyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural rigidity, contributing to the compound’s overall stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-2,2,2-trifluoroethylisatin ketimines: These compounds also contain a trifluoroethyl group and are used in organic synthesis and medicinal chemistry.
Piperidine derivatives: Compounds with a piperidine ring are widely used in pharmaceuticals and agrochemicals.
Uniqueness
2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its metabolic stability, while the sulfamoyl group provides potential for diverse biological interactions.
Properties
IUPAC Name |
2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F3N3O3S2/c1-2-7-22-8-11(19)17-10-3-5-18(6-4-10)23(20,21)16-9-12(13,14)15/h10,16H,2-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZPDEPRMBIDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)NC1CCN(CC1)S(=O)(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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